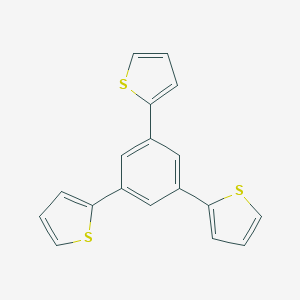

1,3,5-Tri(thiophen-2-yl)benzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dithiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPRZXDFVCNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399545 | |

| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-95-2 | |

| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15509-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Tri(thiophen-2-yl)benzene chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,3,5-Tri(thiophen-2-yl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is an organic compound featuring a central benzene ring substituted at the 1, 3, and 5 positions with thiophen-2-yl groups.[1][2] This C₃-symmetric structure results in a star-shaped molecule with a conjugated π-system, which is of significant interest for applications in organic electronics.[2][3]

Canonical SMILES: C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4[4]

InChI: InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H[1]

InChIKey: UBHPRZXDFVCNHZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂S₃ | [1][2] |

| Molecular Weight | 324.48 g/mol | [1][5] |

| CAS Number | 15509-95-2 | [1][5] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 154-160 °C | |

| Boiling Point | 298°C/10mmHg | [3] |

| Topological Polar Surface Area | 84.7 Ų | [1][2] |

| XLogP3-AA | 5.9 | [1][2] |

| Complexity | 281 | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis Protocols

This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki-Miyaura coupling. These methods offer high yields and good functional group tolerance.

Stille Coupling Reaction

This protocol describes the synthesis of this compound from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene.[5]

Experimental Protocol:

-

Reactant Preparation: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 2-tributylstannylthiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).

-

Solvent Addition: Add 5 mL of dry toluene to the flask.

-

Degassing: Deaerate the mixture by bubbling nitrogen through it.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 12 hours.

-

Work-up: After cooling, filter the solid through Celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane (10/1 volume ratio) eluent to yield the final product.[5] A yield of 93% has been reported for this method.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction provides an alternative route using a boronic acid derivative. The following is a general protocol adaptable for this synthesis.[6][7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 eq), thiophene-2-boronic acid (3.6 eq), and a suitable base such as potassium carbonate (6.0 eq).

-

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 eq).

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for a specified time (e.g., 12 hours) under an inert atmosphere.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

Characterization of this compound is typically performed using standard spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the central benzene ring and the three thiophene rings. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene and thiophene rings. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 324.01).[1] |

Properties and Applications

The unique star-shaped and conjugated structure of this compound imparts interesting photophysical and electrochemical properties, making it a valuable building block for advanced materials.

Photophysical and Electrochemical Properties

While detailed data for the monomer is limited in the provided search results, its derivatives and polymers exhibit notable properties. The incorporation of thiophene rings generally leads to materials with tunable absorption and emission spectra.[10][11] The extended π-conjugation can result in bathochromic (red) shifts in absorption and emission.[12] Electrochemical studies on related oligomers and polymers show that these materials can be electrochemically active, allowing for the formation of conducting polymers.[13][14][15]

Applications in Materials Science

This compound is primarily used as a trifunctionalized monomer for the synthesis of conjugated polymers and star-shaped molecules.[2][3] These materials have potential applications in:

-

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of polymers derived from this monomer are of interest for use in the emissive layer of OLEDs.[2]

-

Organic Field-Effect Transistors (OFETs): The charge transport capabilities of the resulting conjugated polymers make them suitable for the active layer in OFETs.[2]

-

Organic Photovoltaics (OPVs): These materials can be used in the active layer of organic solar cells.[2][3]

Caption: Relationship between structure, properties, and applications.

Relevance in Drug Development

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities.[16] Thiophene-containing compounds have been developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[16][17] The thiophene ring is a bioisostere of the benzene ring and can modulate the physicochemical properties of a molecule, potentially improving its drug-receptor interactions.[16]

While there is no specific information in the provided search results detailing the use of this compound in a signaling pathway or as a specific drug, its structural motifs are relevant. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been investigated as potential dual PI3Kα/mTOR inhibitors for cancer therapy.[18] This suggests that the core structure of this compound could serve as a scaffold for the design of new therapeutic agents. Further research would be needed to explore its specific biological activities.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral, Category 3.[2] The hazard statement is H301: Toxic if swallowed.[2] Appropriate safety precautions, including wearing personal protective equipment, should be taken when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on the provided search results. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for making decisions regarding the safe handling of this chemical. Always consult the latest SDS before use.

References

- 1. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 15509-95-2 [chemicalbook.com]

- 4. PubChemLite - this compound (C18H12S3) [pubchemlite.lcsb.uni.lu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2′-Bithiophene and Their Applications in Electrochromic Devices | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Tri(thiophen-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri(thiophen-2-yl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and presents its key spectroscopic and electronic data. The information is curated to be a vital resource for researchers engaged in the fields of organic electronics, polymer chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a crystalline solid that is white to off-white in appearance.[1] It is a trifunctionalized monomer that can be utilized in the synthesis of conjugated polymers.[2] These polymeric materials have applications in organic photovoltaic devices, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂S₃ | [3] |

| Molecular Weight | 324.48 g/mol | |

| CAS Number | 15509-95-2 | |

| Melting Point | 154-161 °C | |

| Boiling Point | 298 °C at 10 mmHg | [4] |

| Appearance | White to Almost white powder to crystal | [2] |

| Solubility | Soluble in common organic solvents like THF, CHCl₃, and toluene. | |

| HOMO Energy Level | -5.83 eV (estimated) | [1] |

| LUMO Energy Level | -2.99 eV (estimated) | [1] |

| Electrochemical Band Gap | 2.84 eV (estimated) | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 1,3,5-tribromobenzene is coupled with thiophene-2-boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,3,5-Tribromobenzene

-

Thiophene-2-boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Dimethoxyethane (DME)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 g, 3.17 mmol), thiophene-2-boronic acid (1.62 g, 12.68 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.116 g, 0.159 mmol).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and dimethoxyethane (30 mL) to the flask, followed by a 2M aqueous solution of potassium carbonate (15 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain it at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent system starting from pure hexane and gradually increasing the polarity with dichloromethane.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H | CDCl₃ | 7.75 (s, 3H, Ar-H ), 7.45 (d, J = 5.1 Hz, 3H, Th-H ), 7.30 (d, J = 3.6 Hz, 3H, Th-H ), 7.10 (t, J = 4.4 Hz, 3H, Th-H ) |

| ¹³C | CDCl₃ | 142.3 (Ar-C ), 141.1 (Ar-C -Th), 128.8 (Th-C ), 127.5 (Th-C ), 125.2 (Ar-C H), 124.7 (Th-C H) |

Note: Predicted chemical shifts based on typical values for similar structures.[5][6] Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1590 - 1450 | C=C aromatic ring stretching |

| 1420 - 1380 | Thiophene ring stretching |

| 850 - 780 | C-H out-of-plane bending (thiophene) |

| 740 - 690 | C-H out-of-plane bending (1,3,5-trisubstituted benzene) |

Note: Predicted peak positions based on characteristic vibrational modes of benzene and thiophene derivatives.

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| THF | ~320 | Not reported |

Note: The maximum absorption wavelength (λ_max) is estimated based on data for similar conjugated systems.[7]

Signaling Pathways and Molecular Interactions

While this compound is not a drug itself, its thiophene moieties are recognized as important pharmacophores in medicinal chemistry. Thiophene-containing compounds are known to interact with a variety of biological targets. The central benzene core of this compound provides a rigid scaffold for the trivalent display of these thiophene units, which could potentially lead to multivalent interactions with biological receptors.

Potential Drug Development Logic

Caption: Rationale for this compound in drug discovery.

Conclusion

This compound is a versatile building block with a well-defined structure and accessible synthesis. Its unique electronic and structural properties make it a compound of high interest for the development of advanced organic materials. Furthermore, its chemical architecture presents an intriguing platform for the design of novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to explore and exploit the potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15509-95-2 [chemicalbook.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Tri(thiophen-2-yl)benzene (CAS 15509-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3,5-Tri(thiophen-2-yl)benzene (CAS Number: 15509-95-2). Primarily known for its role in materials science, this star-shaped molecule serves as a key building block for conjugated polymers and organic semiconductors. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its applications in organic electronics. Notably, a thorough review of scientific literature reveals a significant lack of data regarding its biological activity, suggesting it is not a current focus in drug development research.

Chemical and Physical Properties

This compound is a solid, crystalline powder, typically appearing as white to light yellow.[1][2] It is characterized by a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. This C3-symmetric structure is a key feature influencing its electronic properties and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15509-95-2 | [3] |

| IUPAC Name | 2-(3,5-dithiophen-2-ylphenyl)thiophene | [3] |

| Synonyms | 1,3,5-Tris(2-thienyl)benzene, 1,3,5-Tri(2-thienyl)benzene | [4] |

| Molecular Formula | C₁₈H₁₂S₃ | [3] |

| Molecular Weight | 324.48 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 154-160 °C | [4] |

| Solubility | Soluble in toluene | [5] |

| Purity | >98.0% (GC) is commercially available | [5] |

Synthesis

The most commonly cited method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a high yield and is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene

This protocol describes the synthesis of this compound from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene.

Materials:

-

1,3,5-Tribromobenzene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Dry Toluene

-

Nitrogen gas

-

Celite

-

Silica gel

-

Hexane

-

Dichloromethane

Procedure:

-

In a 20 mL two-necked flask, add 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).

-

Add 5 mL of dry toluene to the flask.

-

Deaerate the mixture by bubbling nitrogen gas through it.

-

Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the mixture through Celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10/1 volume ratio) eluent system.

-

This procedure yields this compound as a solid (964 mg, 93% yield).

Applications in Materials Science

This compound is a trifunctionalized monomer primarily used in the synthesis of conjugated polymers and star-shaped molecules for applications in organic electronics.[6] Its rigid, planar structure and electron-rich thiophene units facilitate charge transport, making it a valuable component in:

-

Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials or hosts for phosphorescent emitters.

-

Organic Field-Effect Transistors (OFETs): In the development of organic semiconductors.

-

Organic Photovoltaics (OPVs): As a component in donor or acceptor materials.

While the compound itself is a building block, there is limited published data on the performance of devices using neat this compound as the active layer. Its properties are typically leveraged in larger, more complex molecular structures.

Table 2: Electronic Properties (Theoretical and for Related Compounds)

| Property | Value/Observation | Note |

| HOMO/LUMO Levels | No experimental data found for the neat compound. DFT calculations for related thiophene-benzene structures suggest a HOMO-LUMO gap suitable for electronic applications. | The electronic properties are highly dependent on the final polymer structure. |

| Hole Mobility | No experimental data found for the neat compound. Polymers incorporating similar structural motifs have shown hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. | This value is a general reference for related materials and not specific to this compound. |

Biological and Pharmacological Properties

A comprehensive search of the scientific literature, including chemical and biomedical databases, yielded no significant information on the biological activity, pharmacology, or toxicology of this compound. The research focus for this compound has been exclusively within the domain of materials science.

For drug development professionals, it is crucial to note the following:

-

There are no published studies on the efficacy, mechanism of action, or safety of this compound in biological systems.

-

No data is available regarding its interaction with biological targets, such as enzymes or receptors.

-

Pharmacokinetic and pharmacodynamic data are non-existent.

While thiophene moieties are present in some approved drugs, the specific arrangement in this compound has not been explored for therapeutic purposes.

References

- 1. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Tris(2-thienyl)benzene 97 15509-95-2 [sigmaaldrich.com]

- 5. Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 1,3,5-Tris(2-thienyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 1,3,5-Tris(2-thienyl)benzene, a key building block in the development of advanced materials and potential therapeutic agents.[1][2] Its C3 symmetric, star-shaped structure makes it a valuable component for organic electronics, including photovoltaic devices, field-effect transistors (OFETs), and light-emitting diodes (OLEDs).[1][2] This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions.

Core Synthetic Strategies

The synthesis of 1,3,5-Tris(2-thienyl)benzene is predominantly achieved through two main strategies: the palladium-catalyzed cross-coupling of a central benzene ring with thiophene units, or the cyclotrimerization of a thiophene-derived precursor. Each approach offers distinct advantages in terms of starting material availability, reaction conditions, and overall yield.

A logical workflow of the primary synthetic approaches is illustrated below:

Caption: Primary synthetic pathways to 1,3,5-Tris(2-thienyl)benzene.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods, allowing for a direct comparison of their efficiency.

| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Stille Coupling | 1,3,5-Tribromobenzene, 2-(Tributylstannyl)thiophene | Tetrakis(triphenylphosphine)palladium(0) | Toluene | 12 hours | Reflux | 93% | [3] |

| Cyclocondensation | 2-Acetylthiophene | SiCl₄ | Ethanol | 48+ hours | Ambient | 37% | [4] |

| Cyclocondensation | 2-Acetylthiophene | Anhydrous Copper(II) Chloride (CuCl₂) | Toluene | 6 hours | 180-220°C | N/A | [5][6] |

| Suzuki Coupling | 1,3,5-Tribromobenzene, Thiophene-2-boronic acid | (Not specified) | (Not specified) | (Not specified) | (Not specified) | N/A | [7] |

N/A: Data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the most effective and commonly cited syntheses are provided below.

Protocol 1: Stille Cross-Coupling

This protocol is adapted from a high-yield synthesis utilizing a palladium catalyst.[3]

Materials:

-

1,3,5-Tribromobenzene (1.0 g, 3.18 mmol)

-

2-(Tributylstannyl)thiophene (4.27 g, 11.43 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol)

-

Dry Toluene (5 mL)

-

Celite

-

Silica Gel

-

Hexane

-

Dichloromethane

Procedure:

-

To a 20 mL two-necked flask under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 g) and 2-(tributylstannyl)thiophene (4.27 g).

-

Add dry toluene (5 mL) to the flask.

-

Deaerate the resulting mixture by bubbling nitrogen gas through it.

-

Add tetrakis(triphenylphosphine)palladium(0) (92 mg) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove the solid precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.

-

The final product, 1,3,5-Tris(2-thienyl)benzene, is obtained as a solid (964 mg, 93% yield).[3]

Protocol 2: Cyclocondensation using SiCl₄

This method represents an improved acid-catalyzed cyclocondensation of 2-acetylthiophene.[4]

Materials:

-

2-Acetyl-5-bromothiophene (500 mg) Note: The reference uses a brominated precursor, but the principle applies to 2-acetylthiophene for the parent compound.

-

Dry Ethanol (5 mL)

-

Silicon tetrachloride (SiCl₄) (0.7 mL initially, then two 0.42 mL portions)

-

Ice/Water

-

Toluene

Procedure:

-

Dissolve 2-acetylthiophene in dry ethanol (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.

-

Add SiCl₄ (2.5 eq) dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to proceed with stirring for 24 hours at ambient temperature.

-

After 24 hours, add another portion of SiCl₄ (1.5 eq).

-

After a total of 48 hours, add a final portion of SiCl₄ (1.5 eq).

-

Quench the reaction by diluting the mixture with ice/water (5 mL).

-

Extract the product into toluene (3 x 5 mL).

-

Combine the organic layers, dry, and concentrate to yield the crude product, which requires further purification. The reported yield for a similar substrate using this method is up to 37%.[4]

Synthesis Pathway Diagram

The following diagram illustrates the Stille cross-coupling reaction, which provides the highest reported yield.

Caption: Stille coupling for 1,3,5-Tris(2-thienyl)benzene synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3,5-tri(thiophen-2-yl)benzene | 15509-95-2 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic and Optical Properties of 1,3,5-tri(thiophen-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-tri(thiophen-2-yl)benzene is a star-shaped organic molecule that has garnered significant interest within the scientific community due to its unique electronic and optical properties. Its C3-symmetric structure, consisting of a central benzene core with three radiating thiophene arms, facilitates the formation of well-defined three-dimensional architectures in polymeric systems. This trifunctionalized monomer serves as a crucial building block in the synthesis of conjugated polymers with applications in organic electronics, including organic photovoltaic devices (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] The electronically connected nodes provided by its branched structure can enhance the conductivity of the resulting polymers.[2] This technical guide provides a comprehensive overview of the electronic and optical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its key physical and chemical data.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing a foundational understanding of this key organic material.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂S₃ | [1][3] |

| Molecular Weight | 324.48 g/mol | [1][3] |

| CAS Number | 15509-95-2 | [1][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 154-160 °C | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile route to forming carbon-carbon bonds.

Experimental Protocol: Suzuki Coupling

A typical synthesis involves the reaction of 1,3,5-tribromobenzene with a thiophene-2-boronic acid derivative. An alternative documented procedure utilizes the coupling of 1,3,5-tribromobenzene with 2-(tributylstannyl)thiophene.[3]

Materials:

-

1,3,5-tribromobenzene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dry Toluene

-

Nitrogen gas

-

Celite

-

Silica gel

-

Hexane

-

Dichloromethane

Procedure: [3]

-

In a nitrogen-purged two-necked flask, dissolve 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) in dry toluene (5 mL).

-

Deaerate the solution by bubbling nitrogen gas through it.

-

Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.

-

The final product, this compound, is obtained as a solid. This method has been reported to yield up to 93% of the desired product.[3]

Synthesis Workflow:

Electronic and Optical Properties

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopy are fundamental techniques used to probe the electronic transitions and emissive properties of conjugated molecules.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of this compound are prepared in a suitable organic solvent (e.g., tetrahydrofuran (THF), dichloromethane, or toluene) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Measurement:

-

The UV-Vis absorption spectrum is recorded to determine the wavelength of maximum absorption (λmax).

-

The photoluminescence (PL) spectrum is obtained by exciting the sample at its λmax. The wavelength of maximum emission (λem) is then determined.

-

The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. These energy levels are crucial for understanding charge injection and transport in electronic devices.

Experimental Protocol:

-

Instrumentation: A potentiostat with a three-electrode cell setup is used.

-

Electrodes:

-

Working electrode: Glassy carbon or platinum electrode.

-

Reference electrode: Ag/AgCl or saturated calomel electrode (SCE).

-

Counter electrode: Platinum wire.

-

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared. The sample is dissolved in this solution at a concentration of approximately 1 mM.

-

Measurement:

-

The potential of the working electrode is swept linearly with time.

-

The oxidation and reduction potentials of the sample are recorded.

-

The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Electrochemical Analysis Workflow:

Applications in Drug Development and Research

While the primary applications of this compound and its derivatives are in materials science and organic electronics, its structural motifs and photophysical properties can be of interest to drug development professionals. Thiophene-containing compounds are known to exhibit a wide range of biological activities. The star-shaped scaffold of this molecule could be functionalized to create novel multivalent ligands for targeting specific biological receptors or as fluorescent probes for bioimaging applications. Further research into the biological interactions and potential therapeutic applications of functionalized this compound derivatives is a promising area of investigation.

Conclusion

This compound is a versatile building block with significant potential in the development of advanced organic materials. Its unique star-shaped structure provides a platform for creating highly conjugated, three-dimensional polymeric networks with tunable electronic and optical properties. The synthetic and characterization protocols outlined in this guide provide a framework for researchers to explore the full potential of this intriguing molecule in various scientific disciplines, from organic electronics to potential applications in the life sciences. Further detailed characterization of the parent molecule is warranted to fully elucidate its fundamental properties and expand its utility.

References

Solubility Profile of 1,3,5-tri(thiophen-2-yl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3,5-tri(thiophen-2-yl)benzene, a key building block in the development of organic electronic materials. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for applications in materials science and drug development.

Introduction

This compound is an aromatic compound characterized by a central benzene ring substituted with three thiophene units. This structure imparts unique electronic and photophysical properties, making it a valuable component in the synthesis of organic semiconductors, conducting polymers, and other advanced materials. Understanding its solubility in various organic solvents is a critical parameter for its processing, purification, and application in thin-film fabrication and other solution-based techniques.

While specific quantitative solubility data for this compound is scarce, one source indicates that it is soluble in toluene. However, for a comprehensive understanding, empirical determination across a range of solvents is necessary.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₁₈H₁₂S₃ |

| Molecular Weight | 324.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154-160 °C |

| Boiling Point | 298 °C at 10 mmHg |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The only available information is a qualitative statement indicating its solubility in toluene. The absence of this critical data necessitates a standardized experimental approach for its determination.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

The logical workflow for the solubility determination is depicted in the following diagram:

Caption: A logical workflow for the experimental determination of solubility.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation and Filtration:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor should be recorded precisely.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Solubility Calculation:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |

| Chloroform | [Insert experimental value] | [Insert experimental value] |

| N,N-Dimethylformamide (DMF) | [Insert experimental value] | [Insert experimental value] |

| Dimethyl sulfoxide (DMSO) | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

Conclusion

molecular weight and formula of 1,3,5-tri(thiophen-2-yl)benzene

An In-depth Technical Guide to 1,3,5-tri(thiophen-2-yl)benzene

This guide provides a comprehensive overview of this compound, a significant compound in materials science and a molecule of interest for medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Molecular and Physical Properties

This compound is an aromatic organic compound featuring a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. Its chemical formula is C18H12S3.[1][2][3] This structure gives rise to its use as a building block for larger, conjugated systems.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C18H12S3[1][2][3] |

| Molecular Weight | 324.48 g/mol [1][3] |

| CAS Number | 15509-95-2[1][2] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 154-161 °C[5] |

| Boiling Point | 298 °C at 10 mmHg[5] |

| IUPAC Name | 2-(3,5-dithiophen-2-ylphenyl)thiophene[3] |

Molecular Structure and Synthesis Workflow

The unique star-shaped, C3-symmetric geometry of this compound is a key feature, making it a valuable monomer for creating polymeric materials.[6]

Caption: Molecular structure of this compound.

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction. The workflow below illustrates a typical synthetic route.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the Stille coupling reaction. The following protocol is based on established literature.[1]

Materials:

-

1,3,5-Tribromobenzene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Dry Toluene

-

Nitrogen gas

-

Celite

-

Silica gel

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

In a 20 mL two-necked flask purged with nitrogen, combine 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).[1]

-

Add 5 mL of dry toluene to the flask.[1]

-

Deaerate the mixture by bubbling nitrogen through it.

-

Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.[1]

-

Heat the mixture to reflux and maintain for 12 hours under an inert nitrogen atmosphere.[1]

-

After cooling to room temperature, filter the mixture through Celite to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography using a silica gel stationary phase and a mobile phase of hexane/dichloromethane (10:1 v/v).[1]

-

The final product, this compound, is obtained as a solid with a typical yield of around 93%.[1]

Applications and Relevance to Drug Development

While this compound is primarily recognized for its applications in materials science, the core thiophene moiety is of profound importance in medicinal chemistry.

Materials Science: This compound serves as a trifunctionalized monomer for the synthesis of C3-symmetric conjugated polymers.[6] These star-shaped polymers are utilized in the development of advanced organic electronic devices, including:

-

Organic Photovoltaic Devices (OPVs)[6]

Relevance in Drug Development: The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry.[7] It is a bioisostere of the benzene ring, meaning it has similar physical and chemical properties, allowing it to interact with biological targets in a comparable manner.[8] Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[8]

Numerous FDA-approved drugs contain a thiophene nucleus, highlighting its significance in pharmaceutical design.[7] Although this compound itself is not a therapeutic agent, its rigid, symmetrical structure makes it an attractive scaffold. Researchers can utilize this core to synthesize novel derivatives by functionalizing the thiophene rings, potentially leading to the discovery of new drug candidates with unique pharmacological profiles. The C3-symmetry could also be exploited to design molecules that interact with trimeric biological targets.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 15509-95-2 [chemicalbook.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cognizancejournal.com [cognizancejournal.com]

Spectroscopic and Mass Spectrometric Analysis of 1,3,5-tri(thiophen-2-yl)benzene: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Properties

1,3,5-tri(thiophen-2-yl)benzene is a star-shaped molecule with a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. Its chemical formula is C18H12S3, and it has a molecular weight of 324.48 g/mol . The compound is typically a solid with a melting point in the range of 154-160 °C.

| Property | Value | Reference |

| CAS Number | 15509-95-2 | [1] |

| Molecular Formula | C18H12S3 | [1] |

| Molecular Weight | 324.48 g/mol | |

| Melting Point | 154-160 °C | |

| Appearance | Solid |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. A detailed protocol is as follows:

-

Reaction Setup: To a solution of 1,3,5-tribromobenzene in a suitable solvent such as toluene, add 3.3 equivalents of thiophene-2-boronic acid.

-

Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and an aqueous solution of a base, such as sodium carbonate (2M solution).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Work-up: After cooling to room temperature, the mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene and thiophene rings.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the symmetry of the molecule, a smaller number of signals than the total number of carbons is expected. Signals for the aromatic carbons would typically appear in the 120-150 ppm range.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺ or [M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 325.01 or 324.00, respectively).

-

Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can help confirm the structure.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comprehensive Technical Review of 1,3,5-tri(thiophen-2-yl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-tri(thiophen-2-yl)benzene is a C₃-symmetric, star-shaped aromatic compound that has garnered significant interest in materials science. Its unique three-dimensional structure, resulting from the trifunctionalized benzene core, facilitates the formation of highly conjugated polymers and well-organized molecular architectures.[1] This technical guide provides an in-depth review of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in organic electronics. Furthermore, it explores the broader context of thiophene-based structures in medicinal chemistry to provide relevant insights for drug development professionals.

Molecular Structure and Core Properties

This compound (TTHB) is characterized by a central benzene ring symmetrically substituted with three thiophene-2-yl groups at the 1, 3, and 5 positions. This arrangement prevents full coplanarity, leading to a three-dimensional molecular structure that can inhibit intermolecular aggregation and enhance the solubility of its polymeric derivatives.

Caption: Molecular structure of this compound.

Physicochemical and Identifier Data

The fundamental properties and identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15509-95-2 | [1][2][3] |

| Molecular Formula | C₁₈H₁₂S₃ | [2][3] |

| Molecular Weight | 324.48 g/mol | [2] |

| Appearance | White to Almost white powder/crystal | [3] |

| Melting Point | 154-160 °C | [4] |

| Topological Polar Surface Area | 84.7 Ų | [3] |

| InChIKey | UBHPRZXDFVCNHZ-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions. The Stille coupling, utilizing an organotin reagent, is a well-documented and high-yielding approach.

Caption: Stille coupling synthesis of this compound.

Detailed Experimental Protocol: Stille Coupling

The following protocol is based on a representative synthesis found in the literature.[2]

-

Reaction Setup: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol).

-

Solvent Addition: Add 5 mL of dry toluene to the flask.

-

Degassing: Deaerate the mixture by bubbling nitrogen gas through the solution.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours under an inert atmosphere.

-

Workup: After cooling, remove the solid byproducts via filtration through Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.

-

Yield: This procedure typically yields the final product, this compound, as a white solid (964 mg, 93% yield).[2]

Spectroscopic and Electrochemical Properties

Electrochemical studies are crucial for understanding the electronic behavior of TTHB and its potential in semiconductor applications.

Electrochemical Behavior

Studies on 1,3,5-triarylbenzene derivatives, including those with thiophene units, reveal that they undergo oxidative polymerization.[6] The process initiates with a C-C coupling at the 5-position of the thiophene rings, leading to the formation of dimeric structures with bithiophene linkers.[6] This polymerization is a key step in creating conductive polymer films on electrode surfaces. The resulting polymers exhibit complex electrochemical responses, indicating the presence of various charged oligomeric states within the solid matrix.[6] This property is fundamental to their application in organic electronics.

| Property | Observation | Significance |

| Oxidative Polymerization | Forms C-C coupled dimers and oligomers via thiophene rings. | Enables formation of conductive polymer films for electronic devices.[6] |

| Charged States | Forms stable doubly charged σ-dimers upon oxidation. | Indicates robust charge-carrying capabilities essential for semiconductors.[6] |

Applications in Research and Development

The primary application of this compound is as a building block for advanced functional materials.

Caption: General workflow for TTHB application in organic electronics.

Organic Electronics

TTHB is a trifunctionalized monomer used to synthesize conjugated C₃-symmetric polymers.[1] These materials are integral to the development of:

-

Organic Light-Emitting Diodes (OLEDs): The star-shaped structure helps create amorphous films with good charge transport properties, which are beneficial for emissive layers.[1][3][7]

-

Organic Field-Effect Transistors (OFETs): The three-dimensional nature of TTHB-based polymers can lead to improved charge mobility in the active layers of transistors.[1][3][7]

-

Organic Photovoltaics (OPVs): As a building block, it can be used to create donor or acceptor materials with broad absorption spectra and efficient charge separation.[1][3]

Relevance to Drug Development Professionals

While this compound itself is not directly reported as a therapeutic agent, its core structure and thiophene moieties are relevant in medicinal chemistry and drug development.

-

Scaffold for Bioactive Molecules: Thiophene rings are common pharmacophores found in numerous clinically used drugs.[8] The TTHB scaffold could serve as a C₃-symmetric core for designing novel multivalent drugs or probes, where multiple bioactive ligands are displayed to enhance binding affinity or target multiple receptors simultaneously.

-

Anticancer Research: Structurally related molecules combining thiophene and triazine cores have been synthesized and evaluated as potent dual inhibitors of PI3Kα/mTOR, which are key targets in cancer therapy.[9] One such compound demonstrated excellent anti-tumor activity against A549, MCF-7, and Hela cancer cell lines.[9] This highlights the potential of thiophene-based scaffolds in oncology drug discovery.

-

Electrochemical Biosensors: Derivatives of the 1,3,5-triphenylbenzene core functionalized with redox-active units like ferrocene have been successfully employed as electrochemical sensors for detecting biologically relevant cations and anions.[10] This suggests that TTHB could be functionalized to create novel sensors for diagnostics or monitoring biological processes.

Conclusion

This compound is a versatile and valuable building block in materials chemistry. Its well-defined star-shaped geometry and rich electronic properties make it an ideal monomer for creating high-performance conjugated polymers for a range of organic electronic applications. While its direct use in pharmaceuticals is not established, the thiophene units and the triphenylbenzene core are prominent structures in medicinal chemistry, suggesting potential for future exploration in areas like targeted drug delivery, biosensing, and the development of novel anticancer agents. The robust synthesis and unique properties of this compound ensure its continued importance in both academic research and industrial development.

References

- 1. This compound | 15509-95-2 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1,3,5-トリス(2-チエニル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. On the electrochemistry and spectroelectrochemistry of small model star-shaped compounds: 1,3,5-triaryl-1-methoxybenzenes and 2,4,6-triaryl-1,3,5-trimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferrocenylated 1,3,5-triphenylbenzenes for the electrochemical detection of various cations or anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-tri(thiophen-2-yl)benzene via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3,5-tri(thiophen-2-yl)benzene, a significant building block in the development of organic electronic materials. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and thiophene-2-boronic acid. An alternative high-yield synthesis via Stille coupling is also presented for comparison. This application note includes a summary of quantitative data, detailed experimental procedures, and visualizations to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is a star-shaped molecule with a C3 symmetry that has garnered interest in materials science due to its potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of such conjugated systems.[1] This protocol outlines the necessary steps to achieve this synthesis, offering guidance on reaction setup, monitoring, workup, and purification.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1. It is important to note that while the primary focus of this protocol is the Suzuki coupling, a high-yield synthesis has been reported via a Stille coupling, and this data is included for comparative purposes.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Method | Reference |

| Reactants | |||

| 1,3,5-Tribromobenzene | 1.0 equivalent | Suzuki Coupling | General Protocol |

| Thiophene-2-boronic acid | 3.3 - 3.6 equivalents | Suzuki Coupling | General Protocol |

| 1,3,5-Tribromobenzene | 1.0 equivalent | Stille Coupling | [2] |

| 2-(Tributylstannyl)thiophene | 3.6 equivalents | Stille Coupling | [2] |

| Catalyst | |||

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 mol% | Suzuki Coupling | General Protocol |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 2.5 mol% | Stille Coupling | [2] |

| Base | |||

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents per Br | Suzuki Coupling | General Protocol |

| Solvent | |||

| Toluene/Ethanol/H₂O or Dioxane/H₂O | Varies | Suzuki Coupling | General Protocol |

| Toluene (dry) | 5 mL per 1.0 g of 1,3,5-tribromobenzene | Stille Coupling | [2] |

| Reaction Conditions | |||

| Temperature | 80-100 °C | Suzuki Coupling | General Protocol |

| Reaction Time | 12-24 hours | Suzuki Coupling | General Protocol |

| Temperature | Reflux (111 °C) | Stille Coupling | [2] |

| Reaction Time | 12 hours | Stille Coupling | [2] |

| Product | |||

| This compound | Not explicitly reported for Suzuki | Suzuki Coupling | - |

| Yield | 93% | Stille Coupling | [2] |

| Molecular Formula | C₁₈H₁₂S₃ | Both | [3] |

| Molecular Weight | 324.48 g/mol | Both | [3] |

| Appearance | White to off-white solid | Both | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is a generalized procedure adapted from standard Suzuki-Miyaura coupling methodologies. Optimization may be required to achieve maximum yield.

Materials:

-

1,3,5-Tribromobenzene

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq.), thiophene-2-boronic acid (3.3-3.6 eq.), and potassium carbonate (6.0-9.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq.).

-

Solvent Addition: Under an inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with an inert gas for 15-20 minutes to ensure anaerobic conditions.

-

Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white to off-white solid.

Protocol 2: Synthesis of this compound via Stille Coupling[3]

This protocol is based on a reported high-yield synthesis.

Materials:

-

1,3,5-Tribromobenzene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dry Toluene

-

Celite

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Nitrogen-substituted two-necked flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 20 mL nitrogen-substituted two-necked flask, combine 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol).

-

Solvent and Catalyst Addition: Add dry toluene (5 mL) and deaerate the mixture by bubbling with nitrogen. Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol).

-

Reaction: Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

-

Workup: After cooling, filter the reaction mixture through Celite to remove the solid. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a hexane/dichloromethane (10:1 volume ratio) eluent to obtain this compound (964 mg, 93% yield) as a solid.[2]

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

Application Note: Synthesis of 1,3,5-tri(thiophen-2-yl)benzene via Palladium-Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1,3,5-tri(thiophen-2-yl)benzene, a key building block in the development of organic electronic materials and pharmaceuticals. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and thiophene-2-boronic acid. This protocol offers a reliable and efficient route to obtaining the desired compound with a high degree of purity.

Introduction

This compound is a star-shaped molecule with a C3-symmetric core, which has garnered significant interest in materials science and medicinal chemistry. Its unique electronic and photophysical properties, stemming from the extended π-conjugated system of the thiophene and benzene rings, make it a valuable component in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. Furthermore, the thiophene moiety is a common scaffold in many biologically active compounds, making this molecule an attractive precursor for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of aryl-substituted thiophenes is well-established.[1][2][3][4] This protocol outlines a robust procedure for the synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.

Reaction Scheme

Caption: Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with thiophene-2-boronic acid.

Experimental Protocol

Materials:

-

1,3,5-Tribromobenzene (TBB)

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Deionized water

-

Hexane

-

Dichloromethane

-

Silica gel (for column chromatography)

-

Celite

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 20 mL two-necked round-bottom flask, add 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and thiophene-2-boronic acid (1.34 g, 10.49 mmol, 3.3 equivalents).

-

Solvent and Base Addition: Add anhydrous toluene (5 mL) and a 2M aqueous solution of potassium carbonate (5 mL).

-

Inert Atmosphere: Deaerate the mixture by bubbling with nitrogen or argon gas for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol, 2.5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours with vigorous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution through a pad of Celite and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude solid by column chromatography on silica gel. Elute with a hexane/dichloromethane mixture (starting with 10:1 v/v) to isolate the product.

-

-

Product Characterization: The final product, this compound, is obtained as a solid. The expected melting point is in the range of 154-160 °C.[5] A yield of approximately 93% can be expected.[6]

Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| 1,3,5-Tribromobenzene | 314.77 | 1.0 | 3.18 | 1.0 |

| Thiophene-2-boronic acid | 127.96 | 1.34 | 10.49 | 3.3 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.092 | 0.080 | 0.025 |

| This compound | 324.48 | ~0.964 | ~2.97 | (Theoretical) |

| Parameter | Value |

| Yield | ~93% |

| Melting Point | 154-160 °C |

| Appearance | Solid |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,5-Tris(2-thienyl)benzene 97 15509-95-2 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Purification of 1,3,5-tri(thiophen-2-yl)benzene by Column Chromatography

Introduction

1,3,5-tri(thiophen-2-yl)benzene is a star-shaped organic molecule with a conjugated π-system, making it a valuable building block in the development of organic electronic materials. Its applications span organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)[1]. The synthesis of this compound, often achieved through cross-coupling reactions such as Suzuki or Stille coupling, can result in a crude product containing various impurities.[2] These impurities may include unreacted starting materials (e.g., 1,3,5-tribromobenzene), homocoupled byproducts (e.g., 2,2'-bithiophene), and residual catalyst. Effective purification is therefore critical to achieve the desired material properties and device performance.

This document provides a detailed protocol for the purification of this compound using column chromatography, a widely employed and effective technique for the separation of organic compounds.[3]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[4] For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is highly effective. Silica gel is a polar adsorbent, and the separation is achieved by eluting the crude mixture with a relatively non-polar mobile phase.